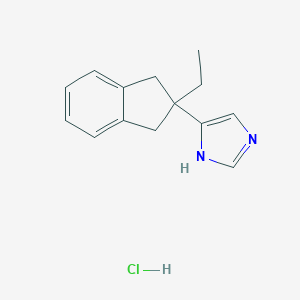








|
REACTION_CXSMILES
|
[ClH:1].Cl.[CH2:3]([C:5]1([C:16]2[N:17]=[CH:18][NH:19][CH:20]=2)[C:13](=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=O)[CH3:4].[H][H]>[Pd]>[ClH:1].[CH2:3]([C:5]1([C:16]2[NH:17][CH:18]=[N:19][CH:20]=2)[CH2:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:13]1)[CH3:4] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)C1(C(C2=CC=CC=C2C1=O)=O)C=1N=CNC1
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The obtained suspension was poured into a hydrogenation autoclave
|
|
Type
|
FILTRATION
|
|
Details
|
After hydrogenation the reaction mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled to (−5)° C
|
|
Type
|
CUSTOM
|
|
Details
|
, the precipitates were separated by filtration
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)C1(CC2=CC=CC=C2C1)C1=CN=CN1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |